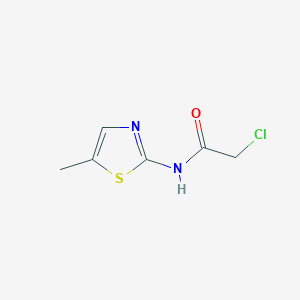

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

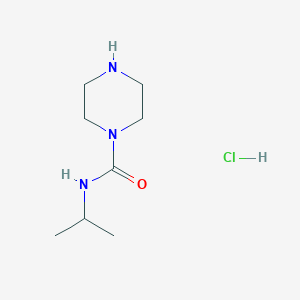

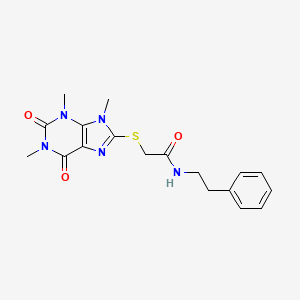

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide, also known as 2-chloro-5-methylthiazolylacetamide (CMTA) is an organic compound that belongs to the class of acyl chlorides. It is a highly versatile compound with a wide range of applications in the field of scientific research. CMTA has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. Its wide range of uses makes it an important tool for researchers.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide has been a focus in the synthesis of compounds with anticancer properties. Research indicates its application in developing agents against various cancer types:

Synthesis of Anticancer Agents

It's used as a precursor in synthesizing derivatives with anticancer activity. For instance, compounds derived from it showed selectivity and efficacy against human lung adenocarcinoma cells, highlighting its potential in cancer treatment (Evren et al., 2019).

Development of Novel Compounds

The chemical has been instrumental in creating new compounds that exhibit reasonable anticancer activity against a variety of cancer cell lines, including melanoma-type cell lines (Duran & Demirayak, 2012).

Role in Synthesis of Benzimidazole–Thiazole Derivatives

It's used in synthesizing benzimidazole–thiazole derivatives that show promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

Antibacterial Applications

This compound is also utilized in creating compounds with significant antibacterial properties:

- Synthesis of Antibacterial Agents: It's involved in the creation of derivatives that exhibit substantial antibacterial activity. Research has shown that compounds derived from it have been effective against various bacterial strains (Ramalingam et al., 2019).

Other Therapeutic Properties

Additionally, this compound has been used in the development of agents with different therapeutic effects:

Analgesic Activity

Some acetamide derivatives synthesized using this compound have shown potential analgesic properties, indicating its usefulness in pain management (Kaplancıklı et al., 2012).

Anti-Diabetic Agents

It is used in synthesizing bi-heterocycles evaluated for their anti-diabetic potential, suggesting its role in managing diabetes (Abbasi et al., 2020).

Local Anesthetic Activities

Derivatives of this compound have been investigated for their local anesthetic activity, showing potential use in local anesthesia (Badiger et al., 2012).

Chemical Properties and Stability

The compound also plays a role in studies focused on its chemical properties and stability:

- Metabolic Stability Research: Studies on metabolic stability and reactivity of various heterocyclic compounds, including those derived from this compound, are essential for drug development (Stec et al., 2011).

Wirkmechanismus

Target of Action

Related compounds have been shown to have anticancer properties, suggesting potential targets within cancer-related pathways .

Mode of Action

It’s likely that it interacts with its targets to induce changes at the molecular level, potentially disrupting normal cellular functions or signaling pathways .

Result of Action

Given the anticancer properties of related compounds, it’s possible that this compound could induce cell death or inhibit cell proliferation in certain cancer cells .

Eigenschaften

IUPAC Name |

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-4-3-8-6(11-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWMWRAOMBZILP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)

![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)

![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2408946.png)